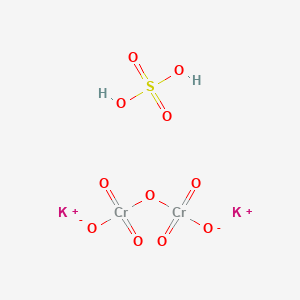

Potassium dichromate sulfuric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dipotassium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2K.H2O4S.7O/c;;;;1-5(2,3)4;;;;;;;/h;;;;(H2,1,2,3,4);;;;;;;/q;;2*+1;;;;;;;2*-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKRHFQQMJPPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H2K2O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Acidified Potassium Dichromate Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of acidified potassium dichromate solution, a widely utilized oxidizing agent in various scientific and industrial applications. The document details its chemical and physical characteristics, oxidizing strength, and involvement in key chemical reactions. Experimental protocols and reaction mechanisms are presented to offer a practical and in-depth understanding for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Potassium dichromate (K₂Cr₂O₇) is an inorganic crystalline solid, appearing as bright, red-orange crystals.[1][2] It is a hexavalent chromium compound with a molar mass of 294.185 g/mol . In aqueous solutions, it is a strong oxidizing agent, particularly in an acidic medium.[3][4][5] The oxidizing power of the dichromate ion is significantly enhanced in the presence of an acid because H+ ions are reactants in the reduction half-reaction.[6]

The solution's color is pH-dependent due to the equilibrium between the orange dichromate ion (Cr₂O₇²⁻) and the yellow chromate (B82759) ion (CrO₄²⁻). In acidic solutions (pH < 7), the dichromate form is predominant, imparting an orange color.[7][8][9][10][11][12] As the pH increases (becomes more alkaline), the equilibrium shifts, favoring the formation of the yellow chromate ion.[7][8][9][10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative properties of potassium dichromate.

Table 1: Solubility of Potassium Dichromate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 4.9[2][8][13] |

| 20 | 13[2] |

| 100 | 102[2][8][13] |

Table 2: Standard Electrode Potential

| Half-Reaction | Standard Electrode Potential (E°) |

| Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l) | +1.33 V[14][15] |

Table 3: UV-Vis Absorption Maxima of Potassium Dichromate in 0.001 M Perchloric Acid

| Wavelength (nm) | Type of Peak |

| 235 | Trough[16][17] |

| 257 | Peak[16][17] |

| 313 | Trough[16][17] |

| 350 | Peak[16][17] |

| 430 | Plateau[16][17] |

Oxidizing Properties and Key Reactions

Acidified potassium dichromate is a versatile oxidizing agent capable of oxidizing a wide range of organic and inorganic compounds. The Cr(VI) in the dichromate ion is reduced to the green Cr(III) ion during these reactions.[4]

Oxidation of Alcohols

Primary alcohols are oxidized to aldehydes and can be further oxidized to carboxylic acids under more forcing conditions.[1][7][18][19][20][21] Secondary alcohols are oxidized to ketones.[7][18][19] Tertiary alcohols are resistant to oxidation under these conditions.[18]

Oxidation of Aldehydes and Ketones

Aldehydes can be oxidized to carboxylic acids, which is accompanied by a color change of the solution from orange to green.[1][18] Ketones, however, do not undergo further oxidation with acidified potassium dichromate.[1][18] This differential reactivity can be used as a qualitative test to distinguish between aldehydes and ketones.[1][18]

Reactions with Inorganic Ions

Acidified potassium dichromate readily oxidizes various inorganic ions. For instance, it oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) and iodide ions (I⁻) to iodine (I₂).[5][22]

Experimental Protocols

Preparation of Standard Acidified Potassium Dichromate Solution (0.1 N)

Materials:

-

Potassium dichromate (K₂Cr₂O₇), analytical grade

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled or deionized water

-

Volumetric flask (1000 mL)

-

Weighing balance

Procedure:

-

Accurately weigh 4.903 g of dry potassium dichromate.[23][24]

-

Transfer the weighed potassium dichromate into a 1000 mL volumetric flask.[23][24]

-

Add approximately 500 mL of distilled water to dissolve the solid.

-

Slowly and carefully add a predetermined amount of concentrated sulfuric acid to achieve the desired acidity (e.g., for a 2M sulfuric acid solution, dissolve the potassium dichromate in 90cm3 of 2M sulfuric acid and make up the volume).[25]

-

Allow the solution to cool to room temperature.

-

Make up the volume to the 1000 mL mark with distilled water.[23][24]

-

Stopper the flask and invert it several times to ensure homogeneity.

Titration of Ferrous Ions (Fe²⁺) with Acidified Potassium Dichromate

Materials:

-

Standard 0.1 N acidified potassium dichromate solution

-

Ferrous ammonium (B1175870) sulfate (B86663) (Mohr's salt) or other Fe²⁺ salt

-

Sulfuric acid (H₂SO₄), dilute

-

Phosphoric acid (H₃PO₄)

-

Diphenylamine (B1679370) sulfonate indicator

-

Burette, pipette, conical flask

Procedure:

-

Pipette a known volume of the ferrous ion solution into a conical flask.

-

Add approximately 25 mL of 1 M H₂SO₄ and 10 mL of phosphoric acid.[18]

-

Add 8 drops of sodium diphenylamine sulfonate indicator.[18]

-

Fill the burette with the standard acidified potassium dichromate solution and note the initial reading.

-

Titrate the ferrous ion solution with the potassium dichromate solution until the endpoint is reached, indicated by a sharp color change from green to violet-purple.[18][26][27]

-

Record the final burette reading and calculate the volume of titrant used.

-

Repeat the titration for concordant results.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key chemical processes involving acidified potassium dichromate.

Caption: The pH-dependent equilibrium between chromate and dichromate ions.

Caption: Oxidation pathways of primary, secondary, and tertiary alcohols.

Caption: Experimental workflow for the titration of ferrous ions.

Safety Precautions

Potassium dichromate is a hazardous substance and must be handled with appropriate safety measures. It is classified as toxic, corrosive, and an environmental hazard.[16][17][25][28][29][30] Users should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[28][29][30] All work should be conducted in a well-ventilated area or under a fume hood.[16][29] Avoid contact with skin, eyes, and clothing, and do not inhale dust or vapors.[17][28][29][30] In case of contact, rinse the affected area immediately with plenty of water.[28][30] Contaminated clothing should be removed and washed before reuse.[28][30] Store potassium dichromate in a cool, dry, well-ventilated area away from combustible materials and incompatible substances.[16][17][29][30] Dispose of waste according to local regulations.[28][29]

References

- 1. Oxidation of ethanol | Class experiment | RSC Education [edu.rsc.org]

- 2. Potassium dichromate - Wikipedia [en.wikipedia.org]

- 3. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. brainly.in [brainly.in]

- 7. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]

- 8. Potassium dichromate - Sciencemadness Wiki [sciencemadness.org]

- 9. Chromate-Dichromate Equilibrium [chemedx.org]

- 10. digipac.ca [digipac.ca]

- 11. youtube.com [youtube.com]

- 12. A chromate–dichromate equilibrium | Class experiment | RSC Education [edu.rsc.org]

- 13. Potassium Dichromate | K2Cr2O7 | CID 24502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Chromate and dichromate - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Potassium Dichromate (235-430 nm) [starna.com]

- 17. Potassium dichromate liquid filter [hellma.com]

- 18. Potassium Dichromate Titration [staff.buffalostate.edu]

- 19. nemi.gov [nemi.gov]

- 20. quora.com [quora.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. Chromic acid oxidation of an alcohol (Section 11-2A) occurs ... | Study Prep in Pearson+ [pearson.com]

- 23. Ethanol on reaction of acidified potassium dichromate form: A. ethane - askIITians [askiitians.com]

- 24. fchpt.stuba.sk [fchpt.stuba.sk]

- 25. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]

- 26. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]

- 27. The Nernst equation applies to both cell reactions and half-reactions. - McMurry 8th Edition Ch 19 Problem 100 [pearson.com]

- 28. engrasad.weebly.com [engrasad.weebly.com]

- 29. youtube.com [youtube.com]

- 30. itwreagents.com [itwreagents.com]

Unveiling the Oxidizing Prowess of Potassium Dichromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium dichromate (K₂Cr₂O₇) stands as a cornerstone oxidizing agent in both laboratory and industrial settings.[1][2] Its efficacy, stability, and versatility make it an indispensable tool in various chemical transformations, from organic synthesis to analytical determinations. This in-depth technical guide explores the fundamental principles governing the oxidizing power of potassium dichromate, providing detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Principles of Oxidation

The oxidizing strength of potassium dichromate is rooted in the +6 oxidation state of its chromium atoms. In acidic solutions, the dichromate ion (Cr₂O₇²⁻) is a potent oxidizing agent, readily accepting electrons and undergoing reduction to the more stable +3 oxidation state (Cr³⁺).[3][4] This transformation is visually striking, as the vibrant orange-red color of the dichromate solution turns to a distinct green, characteristic of the Cr³⁺ ion.[1][5][6]

The oxidizing power is significantly influenced by the pH of the medium. In acidic conditions, the presence of H⁺ ions is crucial for the reaction to proceed, as they are consumed in the formation of water.[7] The half-reaction in an acidic medium is as follows:

Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O [7][8][9]

In neutral or basic media, the oxidizing power of dichromate is diminished.[10] In basic solutions, the dichromate ion is converted to the chromate (B82759) ion (CrO₄²⁻), which is a weaker oxidizing agent.[2][10][11]

Quantitative Analysis of Oxidizing Power

The standard electrode potential (E°) is a quantitative measure of a substance's tendency to be reduced. A higher positive E° value indicates a stronger oxidizing agent. The standard electrode potential for the dichromate reduction half-reaction is a key indicator of its oxidizing capability.

| Half-Reaction | Standard Electrode Potential (E°) |

| Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O | +1.33 V |

| Fe³⁺ + e⁻ → Fe²⁺ | +0.77 V |

Table 1: Standard Electrode Potentials for Dichromate and Iron Half-Reactions.[8][12]

The significant positive E° of the dichromate half-reaction underscores its strong oxidizing nature, capable of oxidizing a wide range of substances, including ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).[8][9][12]

Applications in Chemical Synthesis and Analysis

Potassium dichromate's oxidizing properties are harnessed in numerous applications:

-

Organic Chemistry: It is widely used for the oxidation of alcohols. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are converted to ketones.[1][5] It is considered a milder oxidizing agent than potassium permanganate, offering better selectivity in certain reactions.[1][5]

-

Analytical Chemistry: Dichromate titrations are a classic method for the quantitative determination of various reducing agents, most notably iron(II) ions.[8][9][13] Its stability and availability as a primary standard make it an excellent titrant.[8][14]

-

Other Applications: Potassium dichromate also finds use in the preparation of chromic acid for cleaning glassware, in the treatment of wood, and as an ingredient in cement.[1][4][15]

Experimental Protocols

Preparation of a Standard Potassium Dichromate Solution (0.1 N)

Principle: Potassium dichromate is a primary standard, meaning a solution of accurately known concentration can be prepared by dissolving a precisely weighed sample in a specific volume of solvent.[14]

Materials:

-

Potassium dichromate (K₂Cr₂O₇), analytical reagent grade, dried at 120°C for 4 hours and cooled in a desiccator.[16]

-

Distilled or deionized water

-

1 L volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh approximately 4.903 g of dried potassium dichromate.[14][17]

-

Quantitatively transfer the weighed solid into a 1 L volumetric flask.

-

Add approximately 500 mL of distilled water to the flask and swirl to dissolve the solid completely.

-

Once dissolved, carefully add distilled water up to the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

Standardization of Potassium Dichromate Solution via Redox Titration with Ferrous Ammonium (B1175870) Sulfate (B86663) (Mohr's Salt)

Principle: The concentration of the prepared potassium dichromate solution is accurately determined by titrating it against a known amount of a primary standard reducing agent, such as ferrous ammonium sulfate (Mohr's salt). The endpoint of the titration is detected using a suitable redox indicator.

Materials:

-

Prepared potassium dichromate solution

-

Ferrous ammonium sulfate (Mohr's salt), analytical reagent grade

-

Dilute sulfuric acid (2 N)[18]

-

Phosphoric acid (85%)[8]

-

Sodium diphenylamine (B1679370) sulfonate indicator solution[8][13]

-

Burette, pipette, conical flasks

-

Analytical balance

Procedure:

-

Accurately weigh approximately 0.7 g of ferrous ammonium sulfate into a conical flask.[8]

-

Dissolve the solid in 30 mL of dilute sulfuric acid and 100 mL of distilled water.[8]

-

Add 7 mL of 85% phosphoric acid and 5 drops of sodium diphenylamine sulfonate indicator.[8]

-

Fill the burette with the potassium dichromate solution and note the initial reading.

-

Titrate the ferrous ammonium sulfate solution with the potassium dichromate solution. The endpoint is reached when the color changes from green to a persistent violet-blue.[8]

-

Record the final burette reading and calculate the volume of potassium dichromate solution used.

-

Repeat the titration at least two more times to ensure concordant results.

Calculation: The molarity of the potassium dichromate solution can be calculated using the following stoichiometric relationship: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O[8][9]

From this, 1 mole of K₂Cr₂O₇ reacts with 6 moles of Fe²⁺.

Visualizing Chemical Processes

Dichromate-Chromate Equilibrium

Caption: The pH-dependent equilibrium between dichromate and chromate ions.

Redox Titration Workflow

Caption: A generalized workflow for redox titration using potassium dichromate.

Oxidation of Alcohols Signaling Pathway

Caption: Oxidation pathways of different types of alcohols by potassium dichromate.

References

- 1. Potassium Dichromate (K2Cr2O7) [unacademy.com]

- 2. byjus.com [byjus.com]

- 3. `K_(2)Cr_(2)O_(7)` is a good oxidising agent in acidic medium. Explain. [allen.in]

- 4. Potassium dichromate is a good oxidizing agent in the class 11 chemistry CBSE [vedantu.com]

- 5. Potassium dichromate - Wikipedia [en.wikipedia.org]

- 6. Dichrometry: Principles and Applications for Redox Titrations - Pharmacy Infoline [pharmacyinfoline.com]

- 7. reddit.com [reddit.com]

- 8. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]

- 9. Potassium Dichromate Titration [staff.buffalostate.edu]

- 10. quora.com [quora.com]

- 11. A chromate–dichromate equilibrium | Class experiment | RSC Education [edu.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. Potassium dichromate - Sciencemadness Wiki [sciencemadness.org]

- 16. chemwifi.com [chemwifi.com]

- 17. echemi.com [echemi.com]

- 18. brainkart.com [brainkart.com]

Chromate-dichromate equilibrium in acidic solution.

An in-depth technical guide to the chromate-dichromate equilibrium for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the core chemical principles, quantitative analysis methods, and detailed experimental protocols related to the pH-dependent equilibrium between chromate (B82759) and dichromate ions.

Core Chemical Equilibrium

The reversible interconversion of the yellow chromate ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻) in an aqueous solution is a classic illustration of a dynamic chemical equilibrium that is highly sensitive to changes in pH.[1] This equilibrium is governed by the following reaction:

2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)[1][2]

In acidic solutions, an increase in the hydrogen ion (H⁺) concentration shifts the equilibrium to the right, favoring the formation of the orange dichromate ion.[3][4] Conversely, in alkaline or basic conditions, the concentration of H⁺ ions decreases (as they react with hydroxide (B78521) ions, OH⁻), shifting the equilibrium to the left and favoring the formation of the yellow chromate ion.[4][5][6] This phenomenon is a direct application of Le Chatelier's Principle, which states that a system at equilibrium will adjust to counteract any imposed change.[4][7]

The hydrogen chromate ion (HCrO₄⁻) also plays a role as an intermediate in this equilibrium. It is a weak acid with a pKa of approximately 5.9.[8]

HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺

This intermediate is in equilibrium with the dichromate ion as well:

2 HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O[8]

The overall equilibrium's position is therefore dependent on both the pH and the total chromium concentration in the solution.[8]

Caption: The Chromate-Dichromate Equilibrium Pathway.

Quantitative Analysis via UV-Visible Spectrophotometry

The distinct colors of the chromate and dichromate ions allow for their quantification using UV-Visible spectrophotometry.[1] This analysis is based on the Beer-Lambert law, which correlates the absorbance of a solution to the concentration of the absorbing species and the path length of the light.

To accurately determine the concentrations of both ions in a mixture, it is necessary to measure their molar absorptivity (ε) at specific wavelengths. The chromate ion has a maximum absorbance (λmax) at approximately 373 nm, while the dichromate ion shows two peaks around 350 nm and 450 nm.[1] By measuring the total absorbance of an equilibrium mixture at two different wavelengths, a system of two simultaneous equations can be solved to find the concentration of each ion.[1][9]

A_total(λ₁) = ε_chromate(λ₁) * [CrO₄²⁻] * l + ε_dichromate(λ₁) * [Cr₂O₇²⁻] * l A_total(λ₂) = ε_chromate(λ₂) * [CrO₄²⁻] * l + ε_dichromate(λ₂) * [Cr₂O₇²⁻] * l

(where A is absorbance, ε is molar absorptivity, l is the path length, and λ is the wavelength)

Data Presentation

Quantitative data for the molar absorptivity of chromate and dichromate ions are crucial for accurate spectrophotometric analysis.

Table 1: Apparent Molar Absorptivity of Potassium Chromate at 25°C [1] Data adapted from a study on liquid absorbance standards.

| Concentration (M x 10⁻⁴) | pH (0.05 M Na₂HPO₄) | Apparent Molar Absorptivity at 373 nm (L mol⁻¹ cm⁻¹) |

| 7 | 9.2 | 4820 |

| 14 | 9.1 | 4820 |

| 21 | 9.1 | 4810 |

| Concentration (M x 10⁻⁴) | pH (0.05 M KOH) | Apparent Molar Absorptivity at 373 nm (L mol⁻¹ cm⁻¹) |

| 7 | - | 4830 |

| 14 | - | 4820 |

| 21 | - | 4810 |

Table 2: Molar Absorptivity of K₂Cr₂O₇ in 0.001 M Perchloric Acid [10] Uncertainties include systematic errors and the 95% confidence interval for the mean.

| Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Uncertainty (L mol⁻¹ cm⁻¹) |

| 235.0 | 12.45 | ± 0.03 |

| 257.0 | 14.49 | ± 0.03 |

| 313.0 | 4.81 | ± 0.02 |

| 345.0 | 10.69 | ± 0.02 |

| 350.0 | 10.74 | ± 0.02 |

Experimental Protocols

Qualitative Demonstration of the Equilibrium Shift

This protocol provides a simple visual demonstration of the effect of pH on the chromate-dichromate equilibrium.[1][2][11]

Materials:

-

0.1 M Potassium Chromate (K₂CrO₄) solution

-

0.1 M Potassium Dichromate (K₂Cr₂O₇) solution

-

1.0 M Sulfuric Acid (H₂SO₄) or 6 M Hydrochloric Acid (HCl)[1][11]

-

1.0 M Sodium Hydroxide (NaOH) or 6 M Sodium Hydroxide (NaOH)[1][11]

-

Test tubes or spot plate wells[12]

Procedure:

-

Place approximately 1 mL (10-20 drops) of 0.1 M potassium chromate solution into a clean test tube. The solution will be yellow.[2]

-

Add the acid solution (e.g., 1.0 M H₂SO₄) dropwise while shaking the tube. Observe the color change from yellow to orange, which indicates the formation of dichromate ions.[11]

-

To this orange solution, add the base solution (e.g., 1.0 M NaOH) dropwise. The color will revert to yellow as the equilibrium shifts back towards the chromate ion.[4][11]

-

The process can be repeated by alternately adding acid and base to demonstrate the reversible nature of the equilibrium.[11]

Spectrophotometric Determination of the Equilibrium Constant (Kc)

This protocol outlines a quantitative method to determine the equilibrium constant (Kc) for the reaction.[1]

Materials and Equipment:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated volumetric flasks and pipettes

-

Stock solutions of Potassium Chromate (K₂CrO₄) and Potassium Dichromate (K₂Cr₂O₇) of known concentration

-

Buffer solutions of varying pH (e.g., phosphate (B84403) or acetate (B1210297) buffers)

Caption: Experimental Workflow for Kc Determination.

Detailed Procedure:

-

Preparation of Standard Solutions : Prepare a series of standard solutions of both K₂CrO₄ and K₂Cr₂O₇ with accurately known concentrations.[1]

-

Determination of Molar Absorptivity (ε) :

-

Select two analytical wavelengths where the absorbance of the two species differs significantly (e.g., 373 nm and 450 nm).[1]

-

Measure the absorbance of each standard solution at both selected wavelengths.

-

For each species and at each wavelength, plot absorbance versus concentration. According to the Beer-Lambert law, the slope of this line equals the molar absorptivity (ε).[1]

-

-

Preparation of Equilibrium Mixtures : Prepare a series of solutions with a constant total chromium concentration but with varying pH values using appropriate buffers. Allow the solutions to reach equilibrium.[1]

-

Measurement of Absorbance of Equilibrium Mixtures : Measure the absorbance of each prepared equilibrium mixture at the two previously selected wavelengths.[1]

-

Calculation of Equilibrium Concentrations :

-

Using the two absorbance values for each mixture and the four determined molar absorptivity values (ε for each species at each wavelength), set up and solve the system of two simultaneous linear equations shown in Section 2.[1]

-

This will yield the equilibrium concentrations of [CrO₄²⁻] and [Cr₂O₇²⁻] in each mixture.

-

-

Calculation of the Equilibrium Constant (Kc) :

-

Measure the pH of each equilibrium mixture to determine the [H⁺].

-

Substitute the calculated equilibrium concentrations of the ions and the measured hydrogen ion concentration into the equilibrium constant expression: Kc = [Cr₂O₇²⁻] / ([CrO₄²⁻]² * [H⁺]²)

-

Calculate the average Kc value from the results of the different mixtures.

-

References

- 1. benchchem.com [benchchem.com]

- 2. digipac.ca [digipac.ca]

- 3. brainly.com [brainly.com]

- 4. Chromate-Dichromate Equilibrium [chemedx.org]

- 5. Effect of ph on chromate and dichromate ion | Filo [askfilo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. Chromate and dichromate - Wikipedia [en.wikipedia.org]

- 9. pages.mtu.edu [pages.mtu.edu]

- 10. Acidic Potassium Dichromate Solutions as Ultraviolet Absorbance Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A chromate–dichromate equilibrium | Class experiment | RSC Education [edu.rsc.org]

- 12. scribd.com [scribd.com]

The Oxidizing Power of Potassium Dichromate: A Theoretical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Potassium dichromate (K₂Cr₂O₇) is a powerful and versatile oxidizing agent widely employed in organic synthesis, analytical chemistry, and various industrial processes. Its efficacy stems from the high oxidation state of chromium and its behavior in aqueous solutions, which is critically dependent on pH. This guide delves into the core theoretical principles that govern the oxidizing properties of potassium dichromate, supported by quantitative data, experimental protocols, and logical workflow visualizations.

The Electrochemical Basis of Oxidizing Strength

The oxidizing capacity of potassium dichromate is fundamentally rooted in the electronic configuration of the chromium atom within the dichromate ion (Cr₂O₇²⁻).

Oxidation State and Electron Affinity

In the dichromate anion, each chromium atom possesses a +6 oxidation state, its highest possible state.[1] This creates a strong electrophilic character, meaning the chromium atom has a high affinity for electrons. To achieve a more stable, lower oxidation state (typically +3), the Cr(VI) center readily accepts electrons from other species, thereby oxidizing them.[1] This reduction of chromium is the driving force behind the compound's oxidizing power.

Standard Electrode Potential

The strength of an oxidizing agent can be quantified by its standard electrode potential (E°). For the dichromate ion in an acidic medium, the reduction half-reaction is:

Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l) [2]

This reaction has a standard electrode potential (E°) of +1.33 Volts .[3][4] The large positive value signifies a strong thermodynamic favorability for the reaction to proceed as written, with dichromate acting as the oxidizing agent (undergoing reduction) and readily oxidizing a suitable reducing agent.[3]

The Critical Influence of pH

The oxidizing power of potassium dichromate is profoundly dependent on the concentration of hydrogen ions (H⁺) in the solution.

The Chromate-Dichromate Equilibrium

In aqueous solutions, the orange dichromate ion (Cr₂O₇²⁻) exists in a pH-dependent equilibrium with the yellow chromate (B82759) ion (CrO₄²⁻).[5][6]

2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

-

In acidic solutions (low pH) , Le Châtelier's principle dictates that the equilibrium shifts to the right, favoring the formation of the dichromate ion.[5][6] As seen in the standard reduction potential equation, the presence of H⁺ ions is essential for the reduction of Cr(VI) to Cr(III), making potassium dichromate a potent oxidizing agent under acidic conditions.[7]

-

In alkaline or neutral solutions (high pH) , the equilibrium shifts to the left, favoring the formation of the chromate ion (CrO₄²⁻).[5][8] The chromate ion is a significantly weaker oxidizing agent than the dichromate ion.

This relationship explains why potassium dichromate is almost always used in the presence of a strong acid, such as sulfuric acid, to maximize its oxidizing potential.[9]

Mechanism and Applications in Organic Synthesis

Potassium dichromate is a selective oxidant in organic chemistry, particularly for the oxidation of alcohols.[10]

Oxidation of Alcohols

The reaction proceeds through the formation of a chromate ester intermediate.[11] The subsequent decomposition of this ester in a rate-determining step leads to the oxidized product and the reduced chromium species.[11]

-

Primary Alcohols: Can be oxidized to aldehydes or, with prolonged reaction time and heating (reflux), further to carboxylic acids.[7] To isolate the aldehyde, it must be distilled from the reaction mixture as it forms.[7]

-

Secondary Alcohols: Are oxidized to ketones. This reaction is generally resistant to further oxidation.[9]

-

Tertiary Alcohols: Are resistant to oxidation by dichromate as they lack a hydrogen atom on the carbon bearing the hydroxyl group.[9]

The visible color change from the orange of Cr₂O₇²⁻ to the green of the resulting Cr³⁺ ion provides a clear visual indication that the oxidation has occurred.[9][10]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Potassium Dichromate Titration [staff.buffalostate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. Chromate-Dichromate Equilibrium [chemedx.org]

- 7. savemyexams.com [savemyexams.com]

- 8. Effect of ph on chromate and dichromate ion | Filo [askfilo.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. studymind.co.uk [studymind.co.uk]

- 11. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]

Spectroscopic Properties of Potassium Dichromate in Sulfuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of potassium dichromate in sulfuric acid. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this chemical system for applications such as spectrophotometer calibration, analytical testing, and chemical research. This document details the chemical equilibria at play, presents quantitative spectroscopic data in a clear format, outlines experimental protocols for accurate measurements, and provides visual representations of the underlying chemical processes and experimental workflows.

Chemical Equilibria of Chromium(VI) in Sulfuric Acid

In aqueous solutions, and more complexly in sulfuric acid, potassium dichromate exists in a pH-dependent equilibrium between several chromium(VI) species. The primary equilibrium in acidic aqueous solution is between the dichromate ion (Cr₂O₇²⁻) and the hydrogen chromate (B82759) ion (HCrO₄⁻).[1] As the concentration of sulfuric acid increases, further reactions can occur.

In dilute sulfuric acid, the predominant species is the orange-colored dichromate ion.[2] However, in highly concentrated sulfuric acid (100%), evidence suggests the formation of chromatosulfuric acid, CrO₂(HSO₄)₂, as the dominant species.[3] This is indicated by the observation that both potassium chromate and potassium dichromate yield the same absorption spectrum in 100% sulfuric acid, with the molar extinction coefficient for K₂Cr₂O₇ being twice that of K₂CrO₄.[3]

The following diagram illustrates the key equilibria of chromium(VI) species in acidic solutions.

Figure 1: Chemical equilibria of chromium(VI) species in acidic solutions.

Quantitative Spectroscopic Data

The ultraviolet-visible (UV-Vis) spectrum of potassium dichromate in sulfuric acid exhibits characteristic absorption bands that are dependent on the concentration of both the dichromate and the acid. These solutions are frequently used as standards for verifying the absorbance accuracy and linearity of spectrophotometers.[4][5]

The tables below summarize the key quantitative spectroscopic data for potassium dichromate in various concentrations of sulfuric acid.

Table 1: Molar Absorptivity of Chromium Species in 100% Sulfuric Acid

| Wavelength (nm) | Molar Extinction Coefficient (ε) of CrO₂(HSO₄)₂ (L mol⁻¹ cm⁻¹) |

| 250 | 4400 |

| 340 | 2600 |

| 420 | 4000 |

| 780 | 100 |

Data sourced from a study on the reactions of chromate and dichromate in 100% sulfuric acid. In this medium, it is proposed that both K₂Cr₂O₇ and K₂CrO₄ convert to CrO₂(HSO₄)₂. The molar extinction coefficient for K₂Cr₂O₇ was observed to be twice that for K₂CrO₄, supporting the formation of a single species.[3]

Table 2: Absorbance of a Standard Potassium Dichromate Solution in Dilute Sulfuric Acid

| Wavelength (nm) | Absorbance (AU) |

| 235 | 0.747 |

| 257 | 0.869 |

| 313 | 0.293 |

| 350 | 0.644 |

These values are for a standard solution of 60 mg/L potassium dichromate in 0.01 N sulfuric acid and are commonly used for spectrophotometer calibration.[5] The European Pharmacopoeia also provides data for potassium dichromate in sulfuric acid for such purposes.[4]

Experimental Protocols

Accurate and reproducible spectroscopic measurements of potassium dichromate in sulfuric acid require meticulous experimental protocols. Below are detailed methodologies for sample preparation and UV-Vis analysis.

Preparation of Standard Solutions

This protocol is adapted from established methods for preparing potassium dichromate standards for spectrophotometer calibration.[5][6]

-

Drying of Potassium Dichromate: Dry a sufficient quantity of analytical reagent grade potassium dichromate at 110-130°C for at least 2 hours and cool to room temperature in a desiccator.

-

Preparation of Sulfuric Acid Diluent: Prepare a 0.01 N (or other desired concentration) sulfuric acid solution by diluting concentrated sulfuric acid with deionized water.

-

Preparation of Stock Solution: Accurately weigh a precise amount of dried potassium dichromate (e.g., 60.0 mg for a 60 mg/L solution) and dissolve it in a 1 L volumetric flask with the prepared sulfuric acid diluent. Ensure the solution is thoroughly mixed.

-

Preparation of Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the same sulfuric acid diluent to achieve the desired concentrations for analysis.

UV-Vis Spectrophotometric Analysis

This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of a potassium dichromate in sulfuric acid solution.[6][7]

-

Instrument Initialization: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Wavelength Selection: Select the desired wavelength range for scanning (e.g., 200-500 nm).

-

Blank Measurement: Fill a clean quartz cuvette with the sulfuric acid diluent to be used as the blank. Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

-

Sample Measurement: Rinse the cuvette with the potassium dichromate working solution two to three times, then fill the cuvette with the sample solution. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Initiate the scan and record the absorbance spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the absorbance values at these and other wavelengths of interest.

Experimental Workflow and Data Analysis

The following diagram outlines a typical workflow for the spectroscopic analysis of potassium dichromate in sulfuric acid, from sample preparation to data interpretation.

Figure 2: Experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic properties of potassium dichromate in sulfuric acid are well-defined and serve as a cornerstone for various analytical applications. Understanding the underlying chemical equilibria is crucial for the accurate interpretation of spectroscopic data. The provided quantitative data, detailed experimental protocols, and visual workflows offer a comprehensive resource for scientists and researchers working with this important chemical system. It is important to note that while sulfuric acid is traditionally used, perchloric acid is sometimes preferred to avoid the formation of mixed chromium(VI)-sulfate complexes.[1] Adherence to precise experimental procedures is paramount for obtaining reliable and reproducible results.

References

- 1. Acidic Potassium Dichromate Solutions as Ultraviolet Absorbance Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chromate–dichromate equilibrium | Class experiment | RSC Education [edu.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Potassium Dichromate - Sulfuric Acid vs. Perchloric Acid — FireflySci Cuvette Shop [fireflysci.com]

- 5. thaiscience.info [thaiscience.info]

- 6. researchgate.net [researchgate.net]

- 7. ivypanda.com [ivypanda.com]

Thermochemistry of the Potassium Dichromate and Sulfuric Acid Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermochemical properties associated with the reaction between potassium dichromate (K₂Cr₂O₇) and sulfuric acid (H₂SO₄). This reaction is of significant interest due to its application as a powerful oxidizing agent in various chemical syntheses and analytical procedures. Understanding its thermochemistry is crucial for process safety, optimization, and scale-up in research and industrial settings.

Introduction to the Reaction

The reaction between potassium dichromate and sulfuric acid is complex, with the products varying depending on the reaction conditions, such as the concentration of the sulfuric acid and the temperature. In the presence of a reducing agent, the chromium in potassium dichromate, which is in the +6 oxidation state, is typically reduced to the +3 oxidation state. When heated with concentrated sulfuric acid, oxygen can be evolved.[1]

Two key reactions are often cited:

-

With cold, concentrated sulfuric acid to form chromic anhydride (B1165640) (chromium trioxide): K₂Cr₂O₇(s) + 2H₂SO₄(conc) → 2CrO₃(s) + 2KHSO₄(aq) + H₂O(l)

-

On heating with concentrated sulfuric acid, leading to decomposition: 2K₂Cr₂O₇(s) + 8H₂SO₄(conc) → 2K₂SO₄(aq) + 2Cr₂(SO₄)₃(aq) + 8H₂O(l) + 3O₂(g)[1]

The thermochemistry of these reactions, particularly the enthalpy of reaction, is critical for controlling the reaction temperature and preventing runaway scenarios.

Thermochemical Data

A study by Yatsimirskii and Vasilev measured the enthalpy of solution of K₂Cr₂O₇ in aqueous H₂SO₄, which is a key component in determining the overall enthalpy of reaction.[2] Unfortunately, the specific values from this study were not available in the reviewed literature.

The following table summarizes the available molar heat capacity data for crystalline potassium dichromate and its aqueous solution.

| Substance | Molar Mass ( g/mol ) | Concentration (mol/kg) | Temperature Range (K) | Molar Heat Capacity (Cp,m) (J·K⁻¹·mol⁻¹) |

| Crystalline K₂Cr₂O₇ | 294.185 | N/A | 100 - 390 | See equation below[3] |

| Aqueous K₂Cr₂O₇ Solution | 294.185 | 0.1699 | 80 - 270 | Cp,m = 0.137T + 2.5068[3] |

| Aqueous K₂Cr₂O₇ Solution | 294.185 | 0.1699 | 275 - 370 | 76.75 ± 1.12 (constant)[3] |

Equation for Molar Heat Capacity of Crystalline K₂Cr₂O₇: The relationship of the molar heat capacity (Cp,m) of crystalline K₂Cr₂O₇ with respect to temperature (T) was established as: Cp,m = 177.53 + 161.92X - 138.14X² - 209.67X³ + 160.35X⁴ + 137.44X⁵ - 41.291X⁶ where X is a transformed temperature variable defined by the original study.[3]

Experimental Protocol: Determination of the Enthalpy of Reaction by Calorimetry

The following provides a detailed methodology for determining the enthalpy of the reaction between potassium dichromate and sulfuric acid using a coffee-cup calorimeter. This technique is suitable for educational and research laboratories to obtain an approximate value for the heat of reaction at constant pressure (enthalpy change).

3.1. Materials and Equipment

-

Materials:

-

Potassium dichromate (K₂Cr₂O₇), solid, analytical grade

-

Concentrated sulfuric acid (H₂SO₄), ~18 M

-

Distilled or deionized water

-

-

Equipment:

-

Coffee-cup calorimeter (two nested polystyrene cups with a lid)

-

Digital thermometer (precision of ±0.1 °C)

-

Magnetic stirrer and stir bar

-

Analytical balance (precision of ±0.001 g)

-

Graduated cylinders or volumetric pipettes

-

Beakers and other standard laboratory glassware

-

Safety goggles, lab coat, and acid-resistant gloves

-

3.2. Experimental Procedure

-

Calorimeter Calibration:

-

Accurately measure 50.0 mL of distilled water and place it in the calorimeter.

-

Allow the water to reach thermal equilibrium and record the initial temperature (Tinitial, cold).

-

Heat a separate 50.0 mL sample of distilled water to approximately 20-30 °C above room temperature and record its precise temperature (Tinitial, hot).

-

Quickly add the hot water to the cold water in the calorimeter, place the lid on, and begin stirring.

-

Record the temperature at regular intervals (e.g., every 15 seconds) until a maximum temperature (Tfinal) is reached and the temperature starts to decrease.

-

Calculate the heat capacity of the calorimeter (Ccal).

-

-

Reaction Calorimetry:

-

Carefully and accurately weigh a specific amount of potassium dichromate (e.g., 2-3 g) and record the mass.

-

Measure a precise volume of concentrated sulfuric acid (e.g., 50.0 mL). Caution: Handle concentrated sulfuric acid with extreme care in a fume hood.

-

Place the measured sulfuric acid into the calorimeter and allow it to reach a stable initial temperature (Tinitial, acid).

-

Quickly and carefully add the weighed potassium dichromate to the sulfuric acid in the calorimeter.

-

Immediately place the lid on the calorimeter and begin stirring.

-

Record the temperature at regular intervals until a maximum temperature (Tfinal, reaction) is reached and the temperature begins to fall.

-

3.3. Data Analysis and Calculations

-

Heat Absorbed by the Solution and Calorimeter:

-

qtotal = qsolution + qcalorimeter

-

qsolution = msolution × csolution × ΔTreaction

-

qcalorimeter = Ccal × ΔTreaction

-

Where:

-

msolution is the total mass of the final solution (mass of H₂SO₄ + mass of K₂Cr₂O₇).

-

csolution is the specific heat capacity of the final solution (can be approximated by the specific heat of dilute sulfuric acid or determined experimentally).

-

ΔTreaction = Tfinal, reaction - Tinitial, acid.

-

-

-

Enthalpy of Reaction (ΔH):

-

The heat released by the reaction (qrxn) is equal in magnitude but opposite in sign to the heat absorbed by the solution and calorimeter: qrxn = -qtotal.

-

Calculate the moles of the limiting reactant (potassium dichromate).

-

The molar enthalpy of reaction (ΔH) is then calculated as: ΔH = qrxn / moles of limiting reactant.

-

Visualizations

Experimental Workflow for Calorimetry

The following diagram illustrates the logical flow of the experimental procedure to determine the enthalpy of reaction.

Caption: Experimental workflow for determining the enthalpy of reaction.

Conclusion

References

Methodological & Application

Preparation of Jones reagent from potassium dichromate and sulfuric acid.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Jones oxidation is a robust and widely utilized method in organic synthesis for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively.[1] Developed by Sir Ewart Jones, the reaction employs a solution of chromium trioxide or potassium dichromate in aqueous sulfuric acid, commonly known as the Jones reagent.[1][2] This protocol provides a detailed methodology for the preparation of Jones reagent and its application in the oxidation of alcohols. While effective, it is crucial to note that chromium(VI) compounds are highly toxic and carcinogenic, necessitating strict adherence to safety protocols.[3]

Quantitative Data for Jones Reagent Preparation

The following table summarizes various reported compositions for the preparation of Jones reagent, providing flexibility for different experimental scales and requirements.

| Chromium Source | Amount of Chromium Source | Concentrated H₂SO₄ | Water | Final Concentration (approx.) | Reference |

| Chromium Trioxide (CrO₃) | 26.7 g | 23 mL | 50 mL | Not specified | [1] |

| Chromium Trioxide (CrO₃) | 25 g (0.25 mol) | 25 mL | 75 mL | 2.5 M | [4] |

| Chromium Trioxide (CrO₃) | 12.4 g (0.123 mol) | 10.8 mL | 88.4 mL | Not specified | [5] |

| Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O) | 2.0 g | 2 mL | 6 mL | Not specified | [6] |

Experimental Protocols

1. Preparation of Jones Reagent from Potassium Dichromate (Illustrative Protocol)

This protocol is adapted from established procedures for preparing chromium(VI)-based oxidizing agents.

Materials:

-

Potassium Dichromate (K₂Cr₂O₇)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ice bath

-

Beaker or Erlenmeyer flask

-

Stirring apparatus (magnetic stirrer and stir bar)

Procedure:

-

In a beaker of suitable size, dissolve the desired amount of finely powdered potassium dichromate in deionized water.

-

Place the beaker in an ice bath and begin stirring the solution.

-

Slowly and cautiously add the required volume of concentrated sulfuric acid to the potassium dichromate solution. The addition should be dropwise or in a very slow stream to control the exothermic reaction and maintain a low temperature (0-5 °C is recommended).[4]

-

Continue stirring the mixture in the ice bath until all the potassium dichromate has dissolved and the solution is homogeneous.

-

The resulting orange-red solution is the Jones reagent and is ready for use.

Safety Precautions:

-

Carcinogen and Toxin: Chromium(VI) compounds are carcinogenic, acutely toxic, and reproductive toxins.[3][7]

-

Corrosive: Concentrated sulfuric acid is highly corrosive and will cause severe burns.[8]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3][7] Consult your glove manufacturer for compatibility with Jones reagent.[7]

-

Handling: Avoid inhalation of mist or aerosols.[7] Prevent contact with skin and eyes.[7]

-

Storage: Store the reagent in a tightly closed, original container in a cool, dry, and well-ventilated area, away from flammable materials.[7]

2. General Protocol for the Oxidation of a Secondary Alcohol to a Ketone

Materials:

-

Secondary alcohol

-

Acetone (reagent grade)

-

Jones Reagent

-

Isopropanol (B130326) (for quenching)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thin-Layer Chromatography (TLC) supplies

-

Work-up and purification solvents (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the secondary alcohol in acetone.[1]

-

Cooling: Cool the solution in an ice-water bath.[1]

-

Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution. Maintain the reaction temperature below 30°C.[1] A distinct color change from the orange-red of the Cr(VI) reagent to the green of the Cr(III) species should be observed, indicating the progress of the oxidation.[1] Continue the addition until a persistent orange-red color remains.[1]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC.[1]

-

Quenching: Once the reaction is complete, quench the excess Jones reagent by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.[1]

-

Work-up:

-

Filter the mixture through a pad of Celite to remove the chromium salts.

-

Extract the filtrate with a suitable organic solvent such as diethyl ether or ethyl acetate.[1]

-

Wash the combined organic layers successively with saturated sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ketone.[1]

-

-

Purification: The crude product can be further purified by techniques such as distillation or column chromatography.

Visualizations

Caption: Workflow for the preparation of Jones reagent and subsequent oxidation of a secondary alcohol.

References

- 1. benchchem.com [benchchem.com]

- 2. Jones oxidation - Wikipedia [en.wikipedia.org]

- 3. Jone’s Oxidation – King Group [kingchem.org]

- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Jones Reagent [commonorganicchemistry.com]

- 6. X. Jones Reaction: The Oxidation of Borneol to Camphor [sites.pitt.edu]

- 7. research.uga.edu [research.uga.edu]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

Application Notes and Protocols: Synthesis of Aldehydes from Primary Alcohols using Potassium Dichromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. Potassium dichromate (K₂Cr₂O₇) is a powerful and cost-effective oxidizing agent that has been historically employed for this purpose. However, its application requires careful control of reaction conditions to prevent the over-oxidation of the desired aldehyde to a carboxylic acid. This document provides detailed application notes and experimental protocols for the synthesis of aldehydes from primary alcohols using potassium dichromate, focusing on two key methodologies: the traditional aqueous acidic oxidation with concomitant distillation and a modern solvent-free approach.

A key challenge in using acidified potassium dichromate is that in an aqueous medium, the initially formed aldehyde can become hydrated to a geminal diol, which is readily further oxidized to the corresponding carboxylic acid.[1][2] To circumvent this, two main strategies are employed. The first involves the immediate removal of the more volatile aldehyde from the reaction mixture by distillation as it is formed.[3][4] This method is particularly suitable for the synthesis of low-boiling point aldehydes. The second approach involves conducting the reaction under anhydrous or solvent-free conditions, which minimizes the formation of the gem-diol hydrate (B1144303) and thus suppresses over-oxidation.[1][5]

The choice of methodology depends on the specific substrate and the desired scale of the reaction. The traditional distillation method is often used for simple, volatile aldehydes, while the solvent-free method can be advantageous for a broader range of alcohols, offering high yields and selectivity.

Data Presentation

The following tables summarize quantitative data for the synthesis of aldehydes from primary alcohols using potassium dichromate under different conditions.

Table 1: Solvent-Free Oxidation of Primary Alcohols with K₂Cr₂O₇ and AlCl₃ at Room Temperature

| Entry | Primary Alcohol | Product | Time (min) | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | 5 | 95 |

| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 10 | 92 |

| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 15 | 90 |

| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 10 | 94 |

| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 15 | 96 |

| 6 | Cinnamyl alcohol | Cinnamaldehyde | 20 | 88 |

Data sourced from a study on the solvent-free oxidation of alcohols using potassium dichromate in the presence of a Lewis acid.

Table 2: Traditional Aqueous Acidic Oxidation of Benzyl Alcohol

| Oxidizing System | Product | Yield (%) | Reference |

| K₂Cr₂O₇ / H₂SO₄ in aqueous acetic acid | Benzaldehyde | >85 | [6] |

Note: Yields for the traditional method are often dependent on the efficiency of the distillation setup and can be moderate for less volatile aldehydes.[1]

Experimental Protocols

Caution: Potassium dichromate is a toxic and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Traditional Aqueous Acidic Oxidation with Distillation (Preparation of Ethanal from Ethanol)

This protocol is suitable for the preparation of volatile aldehydes. The aldehyde is distilled from the reaction mixture as it is formed to prevent its further oxidation to a carboxylic acid.[3][4]

Materials:

-

Potassium dichromate(VI) (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anti-bumping granules

-

Distilled water

-

Ice

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Distillation head

-

Condenser

-

Receiver flask

-

Heating mantle

-

Ice bath

Procedure:

-

Prepare a solution of acidified potassium dichromate by carefully dissolving a specific molar amount of potassium dichromate in distilled water and slowly adding a calculated amount of concentrated sulfuric acid while cooling the mixture in an ice bath.

-

Place the acidified dichromate solution and a few anti-bumping granules into the round-bottom flask.

-

Set up the apparatus for distillation, with the dropping funnel positioned to add the primary alcohol to the reaction flask. The receiver flask should be placed in an ice bath to efficiently condense the volatile aldehyde.

-

Gently heat the dichromate solution in the flask.

-

Slowly add the ethanol dropwise from the dropping funnel to the gently boiling dichromate solution. The rate of addition should be controlled to maintain a steady distillation of the aldehyde.

-

The color of the reaction mixture will change from orange (Cr₂O₇²⁻) to green (Cr³⁺) as the oxidation proceeds.[3]

-

Continue the distillation until no more aldehyde is collected. The temperature at the distillation head should be monitored and kept just above the boiling point of the aldehyde.

-

The collected distillate will be an aqueous solution of the aldehyde. Further purification may be required.

Protocol 2: Solvent-Free Oxidation using Potassium Dichromate and Aluminum Chloride

This method offers an efficient and selective synthesis of aldehydes at room temperature, avoiding the use of solvents and the problem of over-oxidation.

Materials:

-

Primary alcohol (e.g., Benzyl alcohol)

-

Potassium dichromate (K₂Cr₂O₇), finely powdered

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) or diethyl ether

-

Mortar and pestle

Equipment:

-

Magnetic stirrer and stir bar

-

Reaction flask (e.g., round-bottom flask)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a mortar, thoroughly grind a 1:1 molar ratio of the primary alcohol and potassium dichromate with one equivalent of anhydrous aluminum chloride for the time specified in Table 1.[5]

-

Alternatively, for liquid alcohols, place the alcohol in a reaction flask with a magnetic stir bar.

-

Carefully add the finely powdered potassium dichromate and aluminum chloride to the alcohol with stirring at room temperature. For solid substrates, a minimum amount of a solvent like dichloromethane can be used to facilitate mixing.[1]

-

Stir the mixture magnetically at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Generally, the oxidations are complete within the timeframes indicated in Table 1.[1]

-

Upon completion, dilute the reaction mixture with dichloromethane or diethyl ether.

-

Filter the mixture to remove the solid chromium salts and other inorganic byproducts.

-

The filtrate contains the aldehyde product. The solvent can be removed by distillation or rotary evaporation to yield the crude product, which can be further purified if necessary.

Mandatory Visualizations

Caption: Reaction mechanism of primary alcohol oxidation.

Caption: Workflow for traditional oxidation with distillation.

Caption: Workflow for solvent-free oxidation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. savemyexams.com [savemyexams.com]

- 4. youtube.com [youtube.com]

- 5. alcohols to aldehydes w/ K2Cr2O7 ; solvent-free , Hive Chemistry Discourse [chemistry.mdma.ch]

- 6. The preparation of aldehydes ketones reagents conditions using potassium dichromate(VI) sulfuric acid reflux distillation oxidation of alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]

Application Notes and Protocols for the Oxidation of Secondary Alcohols to Ketones with Acidified Potassium Dichromate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The oxidation of secondary alcohols to ketones is a fundamental and widely utilized transformation in organic synthesis. Among the various oxidizing agents available, acidified potassium dichromate (K₂Cr₂O₇) remains a classic and effective reagent for this purpose. This method is valued for its reliability and the distinct color change that provides a visual indication of the reaction's progress.

Reaction Principle

The oxidation process involves the conversion of a secondary alcohol to a ketone in the presence of an acidic solution of potassium dichromate. The overall reaction can be represented as:

3 R₂CHOH + Cr₂O₇²⁻ + 8 H⁺ → 3 R₂C=O + 2 Cr³⁺ + 7 H₂O

In this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a clear visual cue that the oxidation is occurring.[1][2] This color change is a hallmark of this reaction and can be used for qualitative assessment of reaction progress. Tertiary alcohols, lacking a hydrogen atom on the carbon bearing the hydroxyl group, are resistant to oxidation under these conditions, a feature that can be exploited for selective transformations in complex molecules.[1][2]

Applications in Drug Development

The synthesis of ketones is a critical step in the development of many pharmaceutical compounds. Ketone functional groups are common in a wide array of bioactive molecules and often serve as key intermediates for further chemical modifications. The reliable and scalable nature of the acidified potassium dichromate oxidation makes it a relevant method in the early stages of drug discovery and process development for the synthesis of target molecules and their analogs.

Experimental Protocols

The following is a detailed protocol for the oxidation of a representative secondary alcohol, cyclohexanol (B46403), to cyclohexanone (B45756) using acidified potassium dichromate.

Materials and Reagents:

-

Cyclohexanol

-

Potassium dichromate (K₂Cr₂O₇) or Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (distilled or deionized)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate) for drying

-

Saturated sodium chloride solution (brine)

-

Sodium bicarbonate solution (saturated)

-

Round-bottom flask

-

Dropping funnel

-

Condenser (for distillation)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or water bath

-

Ice bath

Safety Precautions:

-

Potassium dichromate is highly toxic, a carcinogen, and a strong oxidizing agent. [1] Handle with extreme care in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3]

-

Concentrated sulfuric acid is highly corrosive. [1] Handle with care and add it slowly to aqueous solutions to avoid splashing.

-

The reaction is exothermic and requires careful temperature control to prevent side reactions.

Procedure:

-

Preparation of the Oxidizing Solution: In a beaker, dissolve 12.5 g of sodium dichromate dihydrate in 60 mL of water.[4] While stirring, slowly and carefully add 11 g (6 mL) of concentrated sulfuric acid.[4] Allow the orange-red solution to cool to room temperature.

-

Reaction Setup: Place 6 g of cyclohexanol into a 100 mL conical flask.[4]

-

Oxidation Reaction: Add the cooled dichromate solution to the cyclohexanol in one portion, swirling the flask to ensure thorough mixing.[4] The temperature of the mixture will begin to rise.

-

Temperature Control: Monitor the temperature of the reaction mixture. Once it reaches 55 °C, immerse the flask in a cold water bath to maintain the temperature between 55 and 60 °C.[4]

-

Reaction Completion: Once the exothermic reaction subsides and the temperature no longer increases, allow the mixture to stand for approximately one hour with occasional swirling.[4] The color of the solution should change from orange to green.

-

Work-up and Isolation:

-

Pour the reaction mixture into a 250 mL round-bottom flask and add 60 mL of water.[4]

-

Set up a distillation apparatus and distill the mixture until about 30 mL of a two-layered distillate is collected.[4]

-

Transfer the distillate to a separatory funnel and saturate the aqueous layer with about 7 g of sodium chloride to reduce the solubility of the cyclohexanone.[4]

-

Separate the organic layer (cyclohexanone).

-

Extract the aqueous layer twice with 10 mL portions of ethyl acetate.[4]

-

Combine the ethyl acetate extracts with the cyclohexanone layer.[4]

-

-

Purification:

-

Dry the combined organic layers with anhydrous magnesium sulfate for about 5 minutes.[4]

-

Filter the dried solution into a pre-weighed dry 50 mL round-bottom flask.[4]

-

Distill off the ethyl acetate (boiling point ~77 °C) using a steam bath or a carefully controlled water bath.[4]

-

The remaining liquid is the cyclohexanone product.[4]

-

-

Characterization: Determine the weight of the product and calculate the percentage yield. Characterize the product using spectroscopic methods such as IR and NMR.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of cyclohexanone from cyclohexanol.

| Parameter | Value |

| Reactant | Cyclohexanol |

| Molecular Weight | 100.16 g/mol |

| Product | Cyclohexanone |

| Molecular Weight | 98.14 g/mol |

| Theoretical Yield | Based on starting amount of cyclohexanol |

| Experimental Yield | Typically 60-70% |

| Boiling Point | 155 °C |

| IR Spectroscopy (cm⁻¹) | |

| Cyclohexanol (Reactant) | ~3350 (broad, O-H stretch) |

| Cyclohexanone (Product) | ~1710 (strong, C=O stretch) |

| ¹H NMR (CDCl₃, ppm) | |

| Cyclohexanone (Product) | δ 2.3 (multiplet, 4H), δ 1.8 (multiplet, 4H), δ 1.7 (multiplet, 2H) |

| ¹³C NMR (CDCl₃, ppm) | |

| Cyclohexanone (Product) | δ 212 (C=O), δ 42 (CH₂), δ 27 (CH₂), δ 25 (CH₂) |

Mandatory Visualization

Below are diagrams illustrating the chemical reaction mechanism and the experimental workflow.

Caption: Chemical transformation in the oxidation of a secondary alcohol.

Caption: Experimental workflow for ketone synthesis.

References

Application Note: Protocol for Chemical Oxygen Demand (COD) Analysis using Potassium Dichromate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical Oxygen Demand (COD) is a critical water quality parameter that measures the amount of oxygen required to chemically oxidize both organic and inorganic substances in a liquid sample.[1] It provides an estimate of the degree of contamination in water and wastewater. The potassium dichromate method is a widely accepted and robust technique for COD determination due to its strong oxidizing capabilities, which ensure 95-100% oxidation of most organic compounds.[2][3]

The principle of this method involves the digestion of a sample with a known excess of potassium dichromate (K₂Cr₂O₇) in a concentrated sulfuric acid (H₂SO₄) medium at 150°C.[1][2][4] Silver sulfate (B86663) (Ag₂SO₄) is used as a catalyst to aid in the oxidation of certain organic compounds, and mercuric sulfate (HgSO₄) is added to complex chlorides, a common interference.[1][5] After a two-hour reflux period, the amount of unreacted potassium dichromate is determined by titrating the solution with a standardized ferrous ammonium (B1175870) sulfate (FAS) solution, using ferroin (B110374) as an indicator.[1][5] The COD value is then calculated based on the amount of dichromate consumed during the oxidation process.

Safety Precautions

This protocol involves the use of hazardous chemicals and high temperatures. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6]

-

Ventilation: All steps involving concentrated acids and heating must be performed inside a certified fume hood to avoid inhaling toxic fumes.[6]

-

Handling Chemicals:

-

Sulfuric Acid (H₂SO₄): Highly corrosive. Always add acid to water slowly and cautiously to prevent splashing and control the exothermic reaction.[3]

-

Potassium Dichromate (K₂Cr₂O₇): Toxic and a suspected carcinogen. Avoid contact and inhalation.

-

Mercuric Sulfate (HgSO₄): Highly toxic. Handle with extreme care.

-

-

Waste Disposal: The resulting waste contains chromium and mercury and must be collected and disposed of as hazardous waste according to institutional and local regulations.[6]

-

Heat Hazards: The digestion process involves heating to 150°C. Handle hot flasks and the digester block with appropriate thermal gloves. The addition of acid to the sample is also a highly exothermic reaction.[4]

Reagent Preparation and Experimental Parameters

Accurate preparation of reagents is critical for reliable COD results. All reagents should be prepared using analytical grade chemicals and deionized or distilled water.

Table 1: Reagent Preparation

| Reagent | Chemicals & Quantities | Preparation Instructions |

| Standard Potassium Dichromate Solution (0.25 N) | Potassium Dichromate (K₂Cr₂O₇), primary standard grade: 12.259 g | Dry K₂Cr₂O₇ at 103-105°C for 2 hours.[7][8] Dissolve the dried reagent in 500 mL of deionized water and dilute to 1000 mL in a volumetric flask.[3][7] |

| Sulfuric Acid Reagent | Concentrated Sulfuric Acid (H₂SO₄): ~1 L bottle, Silver Sulfate (Ag₂SO₄): 5.5 g | Add 5.5 g of Ag₂SO₄ per kg of concentrated H₂SO₄.[5] Stir the mixture for 24 hours to dissolve the silver sulfate.[9][10] |

| Ferrous Ammonium Sulfate (FAS) Titrant (~0.25 N) | Ferrous Ammonium Sulfate Hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O): 98 g, Concentrated H₂SO₄: 20 mL | Dissolve 98 g of FAS in 500 mL of deionized water. Carefully add 20 mL of concentrated H₂SO₄, cool the solution to room temperature, and then dilute to 1000 mL.[8] This solution must be standardized daily. |

| Ferroin Indicator Solution | 1,10-Phenanthroline Monohydrate: 1.485 g, Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 0.695 g | Dissolve the reagents in 100 mL of deionized water. This solution is also available commercially.[7][8] |

| Mercuric Sulfate (HgSO₄) | Mercuric Sulfate (HgSO₄), analytical grade crystals | Used directly as a solid powder. |

Table 2: Key Experimental Parameters

| Parameter | Value / Condition | Notes |

| Sample Volume | 20 - 50 mL | Adjust based on expected COD. For high COD, use a smaller aliquot and dilute to 50 mL with deionized water.[8] |

| Digestion Temperature | 150°C | Essential for complete oxidation.[1][2][4] |

| Digestion Time | 2 hours | Minimum time required for reflux.[1][2][4] |

| HgSO₄ to Chloride Ratio | 10:1 (mg:mg) | Add sufficient HgSO₄ to complex all chlorides in the sample.[8] |

| Reflux Apparatus | 500 mL flask with a 30 cm (12-inch) condenser | Ground glass joints are required to prevent loss of volatile organics.[8] |

Experimental Protocol

This step must be performed daily before sample analysis.

-

Pipette 10.0 mL of the standard potassium dichromate solution into a 500 mL Erlenmeyer flask.

-

Carefully add approximately 90 mL of deionized water.

-

Slowly add 30 mL of concentrated H₂SO₄ and cool the mixture to room temperature.

-

Add 2-3 drops of ferroin indicator.

-

Titrate with the FAS solution until the color changes sharply from blue-green to reddish-brown.[3]

-

Calculate the normality of the FAS solution: Normality (N) of FAS = (Volume of 0.25 N K₂Cr₂O₇ / Volume of FAS used) x 0.25

-

Sample Preparation: Homogenize the sample if it contains suspended solids to ensure a representative aliquot is taken.[4]

-

Blank Preparation: Prepare a blank by pipetting 50.0 mL of deionized water into a reflux flask. The blank must be treated identically to the samples.[8]

-

Sample Setup: Pipette a 50.0 mL aliquot of the sample into a 500 mL reflux flask.

-

Chloride Removal: Add 1 g of mercuric sulfate (HgSO₄) and swirl to mix. Add more if the chloride concentration is high (>2000 mg/L).[3]

-

Add Oxidant: Accurately pipette 25.0 mL of the 0.25 N potassium dichromate solution into the flask and mix.

-

Add Acid Catalyst: Very carefully and slowly, add 70 mL of the sulfuric acid-silver sulfate reagent down the side of the flask, swirling constantly. Caution: The solution will become extremely hot.[8]

-

Reflux: Attach the flask to the condenser and turn on the cooling water. Place the apparatus on a preheated hot plate or digester block and reflux for 2 hours at 150°C.[1][8]

-

Cooling: After 2 hours, turn off the heat and allow the flask to cool to room temperature while still attached to the condenser.

-

Rinsing: Once cool, rinse the inside of the condenser with 25-50 mL of deionized water, collecting the rinsate in the flask. Disconnect the flask.

-

Dilute the cooled sample to a total volume of approximately 350 mL with deionized water.

-

Add 2-3 drops of ferroin indicator solution. The solution should be a blue-green color.

-

Titrate the solution with the standardized FAS titrant. The endpoint is a sharp color change from blue-green to reddish-brown.[8] The reddish-brown color should persist for at least one minute.

-

Record the volume of FAS used.

Experimental Workflow

Caption: Workflow for COD analysis via the potassium dichromate method.

Calculation

The COD is calculated using the following formula:

COD (mg O₂/L) = [ (A - B) × M × 8000 ] / V

Where:

-

A = Volume of FAS titrant used for the blank (mL)[1]

-

B = Volume of FAS titrant used for the sample (mL)[1]

-

M = Normality of the FAS titrant (mol/L)[1]

-

8000 = Milli-equivalent weight of oxygen (8) × 1000 (mL/L)[1]

-

V = Volume of the sample used (mL)

References

- 1. itwreagents.com [itwreagents.com]

- 2. blog.hannainst.com [blog.hannainst.com]

- 3. CHEMICAL OXYGEN DEMAND [oasisenviro.co.uk]

- 4. COD Lab Test Procedures & Analysis | CHEMetrics [chemetrics.com]

- 5. engrasad.weebly.com [engrasad.weebly.com]

- 6. What Safety Precautions Are Necessary When Performing the COD Test? → Learn [pollution.sustainability-directory.com]

- 7. vadic.vigyanashram.blog [vadic.vigyanashram.blog]

- 8. epa.gov [epa.gov]

- 9. Determination of Chemical Oxygen Demand of Wastewater | Pharmaguideline [pharmaguideline.com]

- 10. mlsu.ac.in [mlsu.ac.in]

Application Notes and Protocols: Potassium Dichromate Titration of Iron (II) Ions

Audience: Researchers, scientists, and drug development professionals.

Principle and Applications

Dichrometry is a redox titration method that utilizes potassium dichromate (K₂Cr₂O₇) as a highly stable and pure primary standard oxidizing agent.[1] This technique is particularly valuable for the quantitative determination of iron (II) ions.[2] The titration is carried out in an acidic medium, typically using sulfuric acid, to ensure the complete reduction of the dichromate ion.[3]

The core reaction involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the dichromate ion (Cr₂O₇²⁻), which is itself reduced to the chromic ion (Cr³⁺).[2][4] The stoichiometry of this reaction is a 1:6 molar ratio between the dichromate ion and the iron (II) ion.[2]

Overall Reaction: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O[2][4][5][6]

Unlike potassium permanganate (B83412) titrations, an indicator is required to detect the endpoint.[5][7] Common indicators include sodium diphenylamine (B1679370) sulfonate, diphenylamine, and N-phenyl anthranilic acid.[5][7][8][9] The endpoint is marked by a sharp color change from the green of the Cr³⁺ ion to a persistent violet or purple color.[2][5][7] Phosphoric acid is often added to the reaction mixture to form a stable complex with the ferric ions (Fe³⁺), which lowers the formal potential of the Fe³⁺/Fe²⁺ system and sharpens the endpoint.[5][7][9]

Key Applications:

-

Pharmaceutical Analysis: Determination of iron content in pharmaceutical preparations and raw materials.[10]

-

Alloy and Mineral Analysis: Quantifying iron in steel, ores, and other alloys.[3]

-

Organic Chemistry: Used as a strong, stable oxidizing agent for the oxidation of organic compounds like alcohols.[11]

-

Environmental Analysis: Determination of chemical oxygen demand (COD) and analysis of substances like arsenic in water and soil.[3]

Data Presentation

Table 1: Key Reagents and Their Roles

| Reagent | Formula | Role | Rationale |